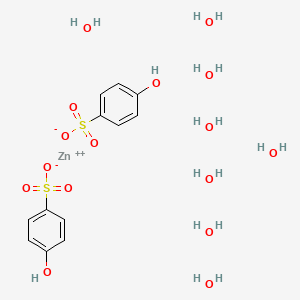
Fenolsulfonato de zinc octahidratado
Descripción general
Descripción
Zinc;4-hydroxybenzenesulfonate;octahydrate is a chemical compound with the molecular formula C12H26O16S2Zn It is a coordination complex where zinc is coordinated with 4-hydroxybenzenesulfonate and water molecules
Aplicaciones Científicas De Investigación
Zinc;4-hydroxybenzenesulfonate;octahydrate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to zinc deficiency.
Mecanismo De Acción
Target of Action
Zinc phenolsulfonate octahydrate is primarily used in ophthalmic solutions for the treatment of minor irritation and conjunctivitis .
Mode of Action
For instance, zinc is an essential structural constituent of many proteins, including enzymes involved in cellular signaling pathways .
Biochemical Pathways
Zinc is involved in numerous biochemical pathways. It is a part of various metalloenzymes and hemoglobinases, playing a regulatory role in the human body . Zinc can also be involved in the regulation of cell growth and development, oxidative stress, and inflammatory immune response processes . .
Pharmacokinetics
It is known that zinc phenolsulfonate octahydrate is used in ophthalmic solutions, indicating that it is likely to be absorbed through the eye tissues .
Result of Action
It is known that zinc plays a crucial role in various biological processes, including cell growth and development, oxidative stress, and inflammatory immune response .
Action Environment
Environmental factors can influence the action, efficacy, and stability of zinc phenolsulfonate octahydrate. For instance, exposure to air can cause the compound to turn pink . Moreover, it is soluble in water, which can affect its distribution and action .
Análisis Bioquímico
Biochemical Properties
Zinc phenolsulfonate octahydrate plays a significant role in biochemical reactions, particularly those involving zinc-dependent enzymes. Zinc is a crucial cofactor for numerous enzymes, including carbonic anhydrase, alcohol dehydrogenase, and DNA polymerase. Zinc phenolsulfonate octahydrate interacts with these enzymes by providing the necessary zinc ions that facilitate their catalytic activities. The nature of these interactions involves the coordination of zinc ions with the active sites of the enzymes, thereby enhancing their catalytic efficiency .
Cellular Effects
Zinc phenolsulfonate octahydrate influences various cellular processes by modulating the availability of zinc ions within cells. Zinc is essential for cell signaling pathways, gene expression, and cellular metabolism. The compound affects cell function by regulating the activity of zinc-dependent transcription factors and enzymes involved in metabolic pathways. For instance, zinc phenolsulfonate octahydrate can impact the expression of genes related to oxidative stress response and apoptosis .
Molecular Mechanism
The molecular mechanism of zinc phenolsulfonate octahydrate involves its ability to donate zinc ions to specific biomolecules. These zinc ions can bind to the active sites of enzymes, leading to their activation or inhibition. Additionally, zinc phenolsulfonate octahydrate can influence gene expression by modulating the activity of zinc-finger transcription factors. These transcription factors require zinc ions to maintain their structural integrity and bind to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of zinc phenolsulfonate octahydrate can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions, but its effectiveness may decrease over prolonged periods. Long-term studies have shown that zinc phenolsulfonate octahydrate can have sustained effects on cellular function, particularly in in vitro studies where it maintains the activity of zinc-dependent enzymes .
Dosage Effects in Animal Models
The effects of zinc phenolsulfonate octahydrate vary with different dosages in animal models. At low doses, the compound can enhance the activity of zinc-dependent enzymes and improve cellular function. At high doses, it may exhibit toxic effects, including oxidative stress and disruption of cellular homeostasis. Studies have shown that there is a threshold beyond which the beneficial effects of zinc phenolsulfonate octahydrate are outweighed by its adverse effects .
Metabolic Pathways
Zinc phenolsulfonate octahydrate is involved in several metabolic pathways, particularly those related to zinc metabolism. The compound interacts with enzymes such as metallothioneins and zinc transporters, which regulate the intracellular levels of zinc. These interactions can affect metabolic flux and the levels of various metabolites, including those involved in oxidative stress response and energy production .
Transport and Distribution
Within cells and tissues, zinc phenolsulfonate octahydrate is transported and distributed through specific zinc transporters and binding proteins. These transporters facilitate the uptake and release of zinc ions, ensuring their proper localization within cellular compartments. The compound’s distribution can influence its accumulation in specific tissues, affecting its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of zinc phenolsulfonate octahydrate is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, zinc ions from zinc phenolsulfonate octahydrate can be localized to the nucleus, where they interact with zinc-finger transcription factors, or to the mitochondria, where they participate in oxidative stress response .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of zinc;4-hydroxybenzenesulfonate;octahydrate typically involves the reaction of zinc salts with 4-hydroxybenzenesulfonic acid in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The resulting solution is then subjected to crystallization to obtain the octahydrate form of the compound .
Industrial Production Methods
In industrial settings, the production of zinc;4-hydroxybenzenesulfonate;octahydrate follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The crystallization step is optimized to produce large quantities of the compound efficiently .
Análisis De Reacciones Químicas
Types of Reactions
Zinc;4-hydroxybenzenesulfonate;octahydrate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly involving the 4-hydroxybenzenesulfonate moiety.
Reduction: Reduction reactions can also occur, especially in the presence of reducing agents.
Substitution: The compound can participate in substitution reactions where the sulfonate group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the 4-hydroxybenzenesulfonate moiety can lead to the formation of quinones, while reduction can yield hydroquinones. Substitution reactions can produce a variety of derivatives depending on the nucleophile used .
Comparación Con Compuestos Similares
Similar Compounds
Zinc phenolsulfonate: Similar in structure but lacks the 4-hydroxy group.
Zinc sulfate: A common zinc salt with different chemical properties and applications.
Zinc acetate: Another zinc salt used in various applications but with different coordination chemistry.
Uniqueness
Zinc;4-hydroxybenzenesulfonate;octahydrate is unique due to the presence of the 4-hydroxybenzenesulfonate moiety, which imparts specific chemical and biological properties.
Propiedades
IUPAC Name |
zinc;4-hydroxybenzenesulfonate;octahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H6O4S.8H2O.Zn/c2*7-5-1-3-6(4-2-5)11(8,9)10;;;;;;;;;/h2*1-4,7H,(H,8,9,10);8*1H2;/q;;;;;;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXPDTOFAOSFCB-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)S(=O)(=O)[O-].C1=CC(=CC=C1O)S(=O)(=O)[O-].O.O.O.O.O.O.O.O.[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O16S2Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1300-55-6 | |
| Record name | 1300-55-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





